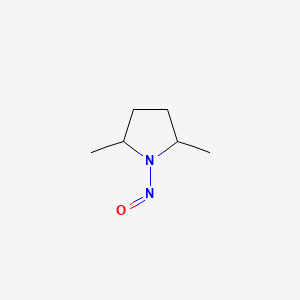
3-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloroethyl)-1H-1,2,4-triazole hydrochloride is a synthetic chemical compound that has been studied for its potential applications in a variety of scientific research applications. It is a derivative of 1H-1,2,4-triazole, an organic heterocyclic compound, and is often referred to as CETA-HCl. CETA-HCl is a colorless and odorless chemical, and is soluble in water and alcohol. It has been studied for its potential applications in chemical synthesis, biological research, and drug development.
Aplicaciones Científicas De Investigación
CETA-HCl has been studied for its potential applications in a variety of scientific research fields, including biochemistry, molecular biology, and drug development. In biochemistry, CETA-HCl has been used as a reagent for the synthesis of biochemically active compounds, such as peptides and proteins. In molecular biology, CETA-HCl has been used as a reagent for the synthesis of DNA and RNA oligonucleotides, as well as for the synthesis of other nucleic acid-based molecules. In drug development, CETA-HCl has been used as a reagent for the synthesis of potential drug candidates.
Mecanismo De Acción
CETA-HCl is an electrophilic reagent, meaning that it is capable of undergoing covalent bond formation with nucleophilic molecules, such as nucleic acids and proteins. Upon reaction with these molecules, CETA-HCl can form covalent bonds with the nucleophilic sites on the target molecule. This covalent bond formation can lead to the modification of the target molecule, which can affect its biological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of CETA-HCl are largely unknown, as its use in biological research is limited. However, it is known that CETA-HCl can modify the structure and activity of proteins and nucleic acids, and can potentially affect the biochemical and physiological processes of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using CETA-HCl in lab experiments is its ease of synthesis and availability. Additionally, CETA-HCl is relatively stable, and can be stored at room temperature. However, CETA-HCl is a potentially hazardous chemical, and should be handled with care. Additionally, CETA-HCl can be toxic if ingested, and should be handled with appropriate safety precautions.
Direcciones Futuras
Due to its potential applications in a variety of scientific research fields, there are many potential future directions for CETA-HCl research. These include further studies of its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further studies of its use in chemical synthesis and molecular biology could lead to the development of new and improved methods for synthesizing and modifying proteins and nucleic acids. Finally, further research into the safety and toxicity of CETA-HCl could lead to the development of safer and more effective methods for its use in laboratory experiments.
Métodos De Síntesis
CETA-HCl can be synthesized by reacting 2-chloroethylchloroformate with 1H-1,2,4-triazole in the presence of an acid catalyst, such as hydrochloric acid. This reaction is typically carried out in an organic solvent, such as acetonitrile or dimethyl sulfoxide. The reaction yields CETA-HCl as the primary product, and is typically carried out at temperatures of between 0 and 100°C.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride involves the reaction of 2-chloroethylamine hydrochloride with 4-nitro-1H-1,2,4-triazole, followed by reduction of the resulting nitro compound to the corresponding amine, and subsequent reaction with hydrochloric acid to yield the final product.", "Starting Materials": ["2-chloroethylamine hydrochloride", "4-nitro-1H-1,2,4-triazole", "sodium borohydride", "hydrochloric acid", "water"], "Reaction": ["Step 1: Dissolve 2-chloroethylamine hydrochloride (1.0 equiv) and 4-nitro-1H-1,2,4-triazole (1.1 equiv) in water and stir at room temperature for 24 hours.", "Step 2: Add sodium borohydride (1.2 equiv) to the reaction mixture and stir for an additional 24 hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 4: Concentrate the organic layer and precipitate the product with diethyl ether to yield 3-(2-chloroethyl)-1H-1,2,4-triazole hydrochloride as a white solid." ] } | |
Número CAS |
144479-50-5 |
Fórmula molecular |
C4H7Cl2N3 |
Peso molecular |
168 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



